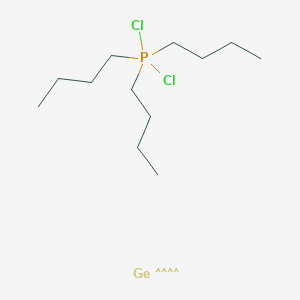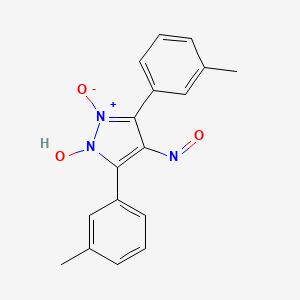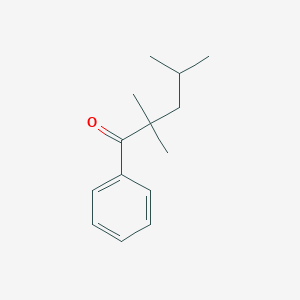![molecular formula C23H17NO B14583217 2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline CAS No. 61457-83-8](/img/structure/B14583217.png)
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in the field of medicinal chemistry
準備方法
The synthesis of 2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-(2-trimethylsilyl)ethynylaniline with aromatic aldehydes in the presence of sulfuric acid as a catalyst in methanol solvent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high yield and purity.
Industrial production methods for quinoline derivatives often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
化学反応の分析
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common for quinoline derivatives. For example, halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives.
科学的研究の応用
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Quinoline derivatives are known for their therapeutic properties, and this compound may be explored for its potential use in drug development.
Industry: It can be used in the development of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline involves its interaction with various molecular targets and pathways. The quinoline core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan and phenyl substituents may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline can be compared with other quinoline derivatives, such as:
2-Phenylquinoline: Lacks the furan substituent, which may result in different biological activities and chemical properties.
4-Phenoxyquinoline: Contains a phenoxy group instead of the furan substituent, leading to variations in its reactivity and applications.
2-(Furan-2-yl)quinoline: Similar structure but without the additional phenyl group, which may affect its overall properties.
特性
CAS番号 |
61457-83-8 |
|---|---|
分子式 |
C23H17NO |
分子量 |
323.4 g/mol |
IUPAC名 |
2-[2-[4-[2-(furan-2-yl)ethenyl]phenyl]ethenyl]quinoline |
InChI |
InChI=1S/C23H17NO/c1-2-6-23-20(4-1)13-15-21(24-23)14-11-18-7-9-19(10-8-18)12-16-22-5-3-17-25-22/h1-17H |
InChIキー |
YIUIQIWRPPVWOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)C=CC4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)


![3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583147.png)
silane](/img/structure/B14583153.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl-](/img/structure/B14583154.png)




![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)


